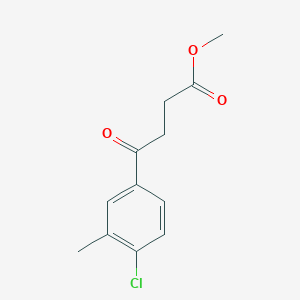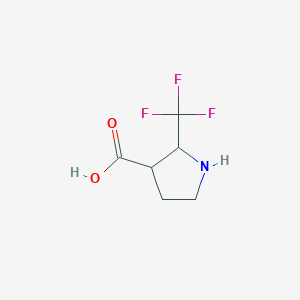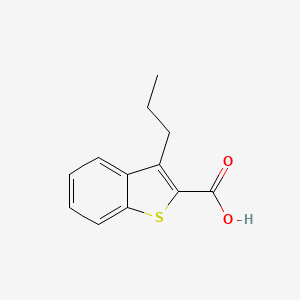
3-Cyano-3-(pyridin-4-yl)propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-3-(pyridin-4-yl)propanoic acid is an organic compound characterized by a cyano group (–CN) and a pyridine ring attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Nitrile Addition to Pyridine Derivatives: : One common method involves the addition of a nitrile group to a pyridine derivative. This can be achieved through a nucleophilic substitution reaction where a cyano group is introduced to the pyridine ring.
-
Grignard Reaction: : Another synthetic route involves the use of a Grignard reagent. For instance, 4-bromopyridine can react with a Grignard reagent like ethyl magnesium bromide, followed by carbonation and subsequent hydrolysis to yield 3-Cyano-3-(pyridin-4-yl)propanoic acid.
Industrial Production Methods
Industrial production of 3-Cyano-3-(pyridin-4-yl)propanoic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction of the cyano group can yield amines or other reduced forms, depending on the reagents and conditions used.
-
Substitution: : The pyridine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, where different substituents can replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated pyridines, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3-Cyano-3-(pyridin-4-yl)propanoic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s derivatives are studied for their potential biological activities. For instance, modifications of the pyridine ring can lead to compounds with antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, 3-Cyano-3-(pyridin-4-yl)propanoic acid derivatives are explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and other materials with specific properties. Its cyano and pyridine groups contribute to the stability and functionality of these materials.
Wirkmechanismus
The mechanism by which 3-Cyano-3-(pyridin-4-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyano-3-(pyridin-3-yl)propanoic acid: Similar structure but with the cyano group attached to the 3-position of the pyridine ring.
3-Cyano-3-(pyridin-2-yl)propanoic acid: Another isomer with the cyano group at the 2-position.
4-Cyano-4-(pyridin-4-yl)butanoic acid: A longer chain analogue with an additional carbon in the backbone.
Uniqueness
3-Cyano-3-(pyridin-4-yl)propanoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The combination of a cyano group and a pyridine ring in this particular arrangement offers distinct chemical and biological properties compared to its isomers and analogues.
This detailed overview provides a comprehensive understanding of 3-Cyano-3-(pyridin-4-yl)propanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
3-cyano-3-pyridin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-8(5-9(12)13)7-1-3-11-4-2-7/h1-4,8H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKHONVJCCFICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














